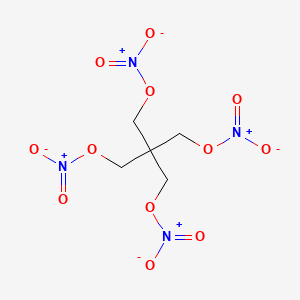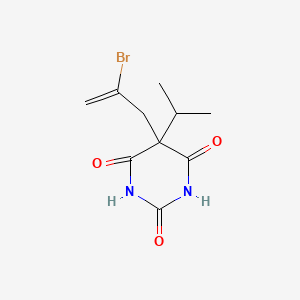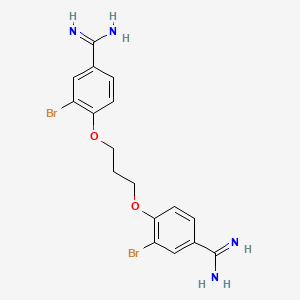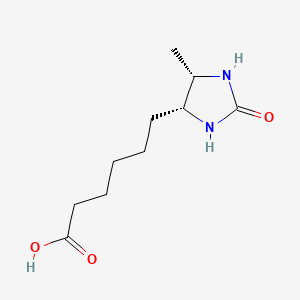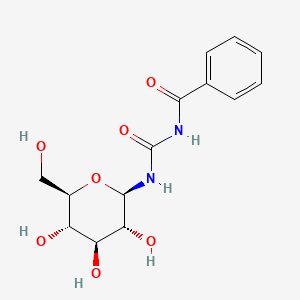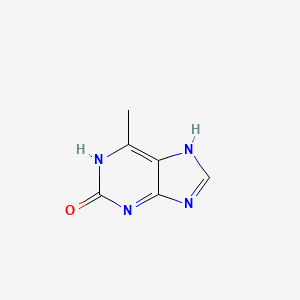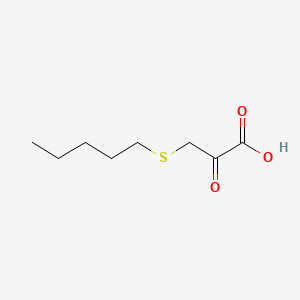
3-Methylpseudouridine
説明
3-Methylpseudouridine is a uridine analog that inhibits the enzyme RNA polymerase . It has been shown to inhibit protein synthesis and can be used in the treatment of bacterial infections . It is synthesized by solid-phase chemistry on a polymeric support and purified by high-performance liquid chromatography . It is also used for increasing viability or longevity of organ or organ explant using modified mRNAs for proteins essential for organ survival .
Synthesis Analysis
The synthesis of 3-Methylpseudouridine involves the use of pseudouridine and some of its naturally occurring derivatives in the AMBER distribution either alone or in combination with the revised γ torsion parameters . The application of the recommended bsc0 correction leads to an improvement in the description not only of the distribution in the γ torsional space but also of the sugar pucker distributions .
Molecular Structure Analysis
A new set of partial atomic charges for pseudouridine, 1-methylpseudouridine, 3-methylpseudouridine and 2′-O-methylpseudouridine and a new set of glycosidic torsional parameters (χ ND) based on chosen glycosidic torsional profiles that most closely corresponded to the NMR data for conformational propensities have been reported .
Chemical Reactions Analysis
The chemical reactions of 3-Methylpseudouridine involve the use of pseudouridine and 5-methyl cytidine as substitutions for uridine and cytidine to avoid the immune response and cytotoxicity induced by introducing mRNA into cells .
Physical And Chemical Properties Analysis
3-Methylpseudouridine has a molecular formula of C10H14N2O6 and a molecular weight of 258.22796 . It has a density of 1.576±0.06 g/cm3 . The pKa value is 9.88±0.10 .
科学的研究の応用
Role in Ribosomal RNA Structure : 3-Methylpseudouridine has been identified as a constituent of Escherichia coli's 23S ribosomal RNA, specifically in a segment that interacts with domain V in forming the peptidyl transferase center of the ribosome (Kowalak et al., 1996). This finding suggests its significance in the three-dimensional structure and function of the ribosome.
Fermentation Product : It has been identified as a fermentation product in broths of Nocardia lactamdurans, accumulating following the increase of extracellular uracil in strains with elevated levels of de novo pyrimidine biosynthetic enzymes (Nielsen & Arison, 1989). This application points towards its potential role in microbial metabolic processes.
Conformational Studies : Research has been conducted on the conformations of 3-Methylpseudouridine, revealing that it adopts primarily a syn conformation in solution, which could have implications for its interactions with other biomolecules (Desaulniers et al., 2005).
Biosynthesis in Ribosomal RNA : Investigations into the biosynthesis of hypermodified nucleotides in ribosomal RNA of yeast and human cells suggest a role for 3-Methylpseudouridine in RNA maturation processes (Brand et al., 1978).
Synthesis for Structural Studies : Synthetic approaches to 3-Methylpseudouridine have been developed for the purpose of creating RNA with modified nucleosides for high-resolution structure studies (Chui et al., 2002). This application is crucial for understanding RNA structure and function at a molecular level.
Modified Nucleoside in Archaebacterial tRNA : 3-Methylpseudouridine has been found to replace ribosylthymine in the T psi C loop of most tRNAs examined in archaebacteria (Pang et al., 1982), indicating a unique role in tRNA structure and function in these organisms.
Role in COVID-19 mRNA Vaccines : A notable application of a related compound, N1-Methylpseudouridine, has been its use in COVID-19 mRNA vaccines to enhance their effectiveness (Nance & Meier, 2021). This highlights the importance of such modifications in modern medical applications.
特性
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJZRDJXRVUPN-XUTVFYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpseudouridine | |
CAS RN |
81691-06-7 | |
| Record name | 3-Methyl-5-β-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81691-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpseudouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081691067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



